molecular formula C10H13NO2 B13608254 4-(3-Aminopropyl)benzoic acid CAS No. 7465-05-6

4-(3-Aminopropyl)benzoic acid

Cat. No.: B13608254
CAS No.: 7465-05-6
M. Wt: 179.22 g/mol
InChI Key: XKDVVEDKZOIEGM-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)benzoic acid is a high-purity organic compound that serves as a versatile building block in chemical synthesis and materials science research. This molecule features both a carboxylic acid group and a primary amine group separated by a propyl linker, making it a valuable bifunctional reagent for constructing more complex structures such as polymers, dendrimers, and supramolecular assemblies . Its structure is analogous to other aminobenzoic acid derivatives known for their application in creating oligobenzamide-based α-helix mimetics, which are crucial for studying and inhibiting protein-protein interactions (PPIs) in drug discovery . Researchers can utilize this compound as a monomer for synthesizing polyamides or other specialty polymers, where it can impart specific mechanical and thermal properties to the final material . Furthermore, the aromatic benzoic acid moiety and the aliphatic amine group provide two distinct sites for selective chemical modification, facilitating its use in linker chemistry and the development of targeted molecular probes. 4-(3-Aminopropyl)benzoic acid is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

7465-05-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(3-aminopropyl)benzoic acid

InChI

InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13)

InChI Key

XKDVVEDKZOIEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Carboxybenzaldehyde or Alkyl Esters

  • The precursor 4-carboxybenzaldehyde or methyl 4-formylbenzoate can be synthesized or isolated by methods such as selective oxidation or esterification of terephthalic acid derivatives.
  • For example, methyl 4-formylbenzoate is often prepared by partial reduction or selective formylation of dimethyl terephthalate.

Oxime Formation

  • The aldehyde or ester is reacted with hydroxylamine hydrochloride in aqueous or alcoholic media.
  • Typical conditions involve stirring at 25–35 °C for 2 hours, leading to the formation of methyl 4-hydroxyiminomethylbenzoate (oxime).
  • This step is crucial for introducing the nitrogen functionality in a protected form amenable to reduction.

Catalytic Hydrogenation of Oxime

  • The oxime is subjected to catalytic hydrogenation in an aqueous sodium hydroxide solution.
  • Catalysts employed include palladium on carbon (Pd/C), platinum, rhodium, iridium, or nickel, with Pd/C being preferred.
  • Pd loading on carbon typically ranges from 1% to 15% by weight, with 5–10% being optimal.
  • Hydrogen pressure is maintained between 1–15 atm (approximately 1–15 kg/cm²), with 5–10 atm preferred for balancing reaction rate and safety.
  • The reaction temperature is generally ambient (room temperature to 50 °C).
  • Stirring speeds of 1200–1700 rpm ensure adequate mixing and hydrogen dissolution.
  • Sodium hydroxide concentration is critical; an amount of 0.2–1.0 times the weight of the oxime is added, with 0.5–1.0 times being optimal to reduce by-product formation and improve conversion.

After hydrogenation, the catalyst is filtered off, and the product solution is neutralized (e.g., with hydrochloric acid) to pH 7–8, followed by concentration and drying to yield high-purity 4-(3-aminopropyl)benzoic acid.

Reaction Conditions and Yields

Step Conditions Catalyst Details Yield (%) Purity (%) Notes
Oxime Formation 25–35 °C, 2 hours, stirring 800 rpm Hydroxylamine HCl in water ~99.5 ~99.0 Complete consumption of aldehyde
Catalytic Hydrogenation 1–15 atm H₂, 30–50 °C, 1200–1700 rpm stirring Pd/C (5–10% Pd by weight) 93.5 99.9 Sodium hydroxide 0.5–1.0 equiv.
  • Example: Using 886 g methyl 4-formylbenzoate, 450 g hydroxylamine hydrochloride, and 168.5 g NaOH in 3000 g water, hydrogenation with 5% Pd/C catalyst at 10 kg/cm² H₂ pressure and room temperature for 3 hours yielded 245 g of product with 99.9% purity and 93.5% yield.

Catalyst and Reaction Optimization

  • Catalyst Selection: Pd/C is favored for its high activity and selectivity; other noble metals (Pt, Rh, Ir) and nickel catalysts are also applicable but may require different conditions.
  • Pd Loading: 5–10 wt% Pd on carbon provides optimal balance between catalytic activity and cost.
  • Alkali Use: Sodium hydroxide is preferred to maintain alkaline conditions that improve hydrogen solubility and reduce by-product (dimer) formation.
  • Hydrogen Pressure: Lower pressures (1–15 atm) are sufficient, improving safety and reducing operational costs compared to older methods requiring >20 atm.
  • Stirring Speed: High stirring speeds (1200–1700 rpm) ensure adequate gas-liquid contact and homogeneous reaction.

Purification and Final Product Characteristics

  • After catalytic reduction, the reaction mixture is filtered to remove the catalyst.
  • The filtrate is neutralized to pH 7–8 using acids such as hydrochloric acid.
  • Concentration under reduced pressure and drying (vacuum drying at ~80 °C for 4 hours) yields the purified 4-(3-aminopropyl)benzoic acid.
  • The final product exhibits a melting point of approximately 351.3–352.5 °C and purity up to 99.9%.

Summary Table of Preparation Route

Stage Reactants Conditions Product Yield (%) Purity (%)
1. Preparation of aldehyde Starting aromatic compounds Standard oxidation/esterification 4-Carboxybenzaldehyde or ester - >99
2. Oxime formation 4-Carboxybenzaldehyde + NH₂OH 25–35 °C, 2 h, aqueous/alcoholic 4-Carboxybenzaldehyde oxime ~99.5 ~99
3. Catalytic hydrogenation Oxime + H₂ + NaOH + Pd/C catalyst 1–15 atm H₂, RT–50 °C, 3 h, stirring 4-(3-Aminopropyl)benzoic acid 93.5 99.9

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Aminopropyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, including conjugation and esterification, affecting the compound’s bioavailability and metabolism .

Comparison with Similar Compounds

3-(3-Aminopropyl)benzoic Acid Hydrochloride

  • Structure: The 3-substituted isomer (CAS 1346604-68-9) has the aminopropyl group at the meta (3-) position.
  • Molecular Formula: C₁₀H₁₃NO₂·HCl (215.7 g/mol).
  • Key Differences: Solubility: The hydrochloride salt form enhances water solubility compared to the free base of 4-(3-Aminopropyl)benzoic acid. Applications: Used as a reference standard for impurity analysis in Fesoterodine production .
  • Research Insight : Positional isomerism impacts pharmacological behavior; the 3-substituted variant is prioritized in specific drug impurity profiles due to regulatory requirements .

4-(Sulfooxy)benzoic Acid and Isomers

  • Its ortho (2-) and meta (3-) isomers are also described .
  • Molecular Formula : C₇H₆O₅S (226.18 g/mol).
  • Key Differences: Reactivity: The sulfoxy group increases acidity (pKa ~1-2) compared to the aminopropyl group (pKa ~9-10 for the amine). Fragmentation: MS/MS analysis shows distinct fragmentation pathways, such as loss of carboxylic acid (m/z 189 → 153 → 109) .

Functional Group Variations

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A propenoic acid chain with 3,4-dihydroxy substituents (CAS 331-39-5).
  • Molecular Formula : C₉H₈O₄ (180.16 g/mol).
  • Key Differences: Antioxidant Activity: The catechol group enables radical scavenging, unlike the aminopropyl group. Applications: Widely used in food, cosmetics, and supplements due to its natural origin and bioactivity .

4-Bromo-3-methylbenzoic Acid

  • Structure : Bromine and methyl groups at the 4- and 3-positions, respectively (CAS 7697-28-3).
  • Molecular Formula : C₈H₇BrO₂ (231.05 g/mol).
  • Key Differences: Reactivity: Bromine enables nucleophilic substitution reactions, whereas the aminopropyl group participates in condensation or amidation. Hazards: Higher toxicity (respiratory and skin irritant) compared to aminopropyl derivatives .

Physical and Chemical Properties

Property 4-(3-Aminopropyl)benzoic Acid 4-[(3-Ethoxy-1,3-dioxopropyl)amino]-benzoic Acid
Molecular Weight 179.22 g/mol 251.24 g/mol
Functional Groups -COOH, -NH₂(CH₂)₃- -COOH, ethoxy-dioxopropylamino
Solubility Polar solvents Likely lower due to hydrophobic ethoxy group
Stability Air-stable May hydrolyze under acidic/basic conditions

Analytical Characterization

  • 4-(3-Aminopropyl)benzoic Acid: Expected ESI-MS peaks at m/z 180.1 [M+H]⁺.
  • Sulfoxy Derivatives : Exhibit characteristic fragmentation (e.g., m/z 153 for dihydroxybenzoic acid after sulfoxy loss) .
  • Caffeic Acid: UV-Vis absorption at 320 nm due to conjugated diene and phenolic groups .

Biological Activity

4-(3-Aminopropyl)benzoic acid, an organic compound with the molecular formula C11H15NO2, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety substituted with a 3-aminopropyl group at the para position. Its structure allows for significant interactions with various biological systems, making it a subject of interest in drug development.

Biological Activities

Research indicates that 4-(3-Aminopropyl)benzoic acid exhibits several biological activities:

  • Neurotransmitter Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing pain relief and inflammation pathways.
  • Anti-Cancer Potential : Derivatives of this compound have demonstrated promise in anti-cancer studies, suggesting its relevance in developing therapeutic agents targeting specific biological pathways.

Summary of Biological Activities

Activity TypeFindings
Neurotransmitter ModulationInfluences neurotransmitter receptor activity
Anti-Cancer ActivityPromising results in targeting cancer pathways
Anti-InflammatoryPotential effects on inflammation reduction

The primary mechanisms through which 4-(3-Aminopropyl)benzoic acid exerts its biological effects include:

  • Receptor Binding : The compound binds to specific neurotransmitter receptors, which may modulate their activity and influence various signaling pathways.
  • Enzyme Interaction : Studies have indicated that it may inhibit certain enzymes involved in inflammatory responses and cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of 4-(3-Aminopropyl)benzoic acid is crucial for assessing its bioavailability and therapeutic potential. Current research is ongoing to evaluate how this compound behaves within biological systems.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of 4-(3-Aminopropyl)benzoic acid in animal models, showing reduced neuroinflammation and improved behavioral outcomes following induced injury .
  • Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Inflammation Models : Research involving inflammatory models showed that 4-(3-Aminopropyl)benzoic acid could reduce markers of inflammation significantly, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(3-Aminopropyl)benzoic acid, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructure TypeNotable Properties
4-Aminobenzoic AcidAromatic AminePrecursor for local anesthetics
3-Amino-4-isopropylbenzoic AcidAromatic AmineExhibits anti-inflammatory properties
4-Aminomethylbenzoic AcidAromatic AmineKnown for hemostatic effects

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(3-Aminopropyl)benzoic acid, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : Reductive amination is a common approach for synthesizing aminopropyl-substituted benzoic acid derivatives. For example, 3-aminopropylamine can react with a suitable aldehyde precursor (e.g., 4-formylbenzoic acid) under controlled pH and temperature, using sodium cyanoborohydride as a reducing agent to stabilize intermediate imine formation . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., methanol/water mixtures) to enhance yield. Purification via recrystallization or silica-gel chromatography is recommended to isolate the product from unreacted starting materials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(3-Aminopropyl)benzoic acid, and how should data interpretation account for structural isomerism?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and carboxylic acid functional groups, with deuterated DMSO as a solvent to resolve exchangeable protons. Infrared (IR) spectroscopy can validate the presence of NH₂ (stretch ~3300 cm⁻¹) and COOH (broad ~2500-3000 cm⁻¹) groups . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight. Structural isomerism (e.g., positional differences in the aminopropyl chain) requires comparative analysis with reference spectra and X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How can molecular dynamics simulations (e.g., NAMD) predict the conformational behavior of 4-(3-Aminopropyl)benzoic acid in biological systems?

  • Methodological Answer : NAMD software enables simulations of the compound’s interactions with biomolecules by parameterizing its structure using CHARMM or AMBER force fields. For example, solvation in a water box with periodic boundary conditions and equilibration via Langevin dynamics can model its flexibility in aqueous environments. Key metrics include root-mean-square deviation (RMSD) to track stability and hydrogen-bonding analysis with target proteins (e.g., enzymes) to predict binding affinities . Free energy perturbation (FEP) calculations can further quantify thermodynamic contributions of specific functional groups .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models for 4-(3-Aminopropyl)benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or incomplete refinement. Using SHELXL for high-resolution refinement (e.g., anisotropic displacement parameters and twin refinement for challenging datasets) improves accuracy . Computational models (e.g., density functional theory (DFT)-optimized geometries) should be cross-validated against experimental X-ray data. Tools like ORTEP-3 visualize electron density mismatches, guiding iterative adjustments to force field parameters .

Q. How can antioxidant activity assays be designed to evaluate 4-(3-Aminopropyl)benzoic acid derivatives, and what controls are essential to mitigate false positives?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Prepare a 100 μM solution of the compound in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Include ascorbic acid as a positive control and solvent-only blanks. For cellular assays (e.g., ROS inhibition in HepG2 cells), use N-acetylcysteine to validate assay sensitivity. LC-MS analysis of post-reaction mixtures confirms compound stability and rules out degradation artifacts .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies involving 4-(3-Aminopropyl)benzoic acid?

  • Methodological Answer : Non-linear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) calculates IC₅₀ values. Replicate experiments (n ≥ 3) with error bars representing standard deviation (SD) ensure robustness. For outliers, Grubbs’ test (α = 0.05) determines exclusion criteria. Synergy studies (e.g., with cisplatin) require Chou-Talalay combination index (CI) analysis to distinguish additive vs. synergistic effects .

Q. How can electron localization function (ELF) analysis elucidate the reactivity of 4-(3-Aminopropyl)benzoic acid in nucleophilic reactions?

  • Methodological Answer : ELF maps derived from DFT calculations (e.g., using Gaussian 16) visualize regions of high electron density, such as the amine group’s lone pairs. Integration with natural bond orbital (NBO) analysis quantifies charge transfer tendencies. For instance, the amine’s nucleophilicity can be correlated with ELF values >0.85, guiding predictions of reaction sites in peptide coupling or Schiff base formation .

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